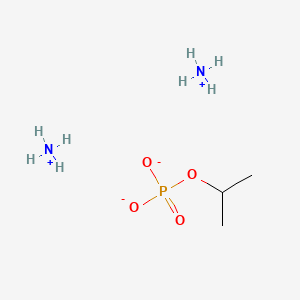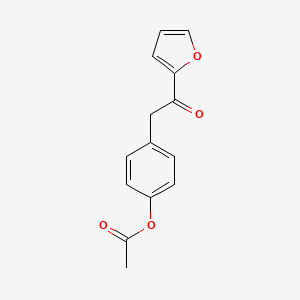![molecular formula C40H72O12S3Sn B13779688 Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate CAS No. 65291-39-6](/img/structure/B13779688.png)
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate is a heterocyclic organic compound with the molecular formula C40H72O12S3Sn and a molecular weight of 959.9 g/mol . It is also known by its IUPAC name, dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate . This compound is primarily used for research purposes and is known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves multiple steps and specific reaction conditions. The synthetic route typically includes the reaction of butylstannylidyne with tris(thio)trisuccinate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Wirkmechanismus
The mechanism of action of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate can be compared with other similar compounds, such as:
Butyltintris(dibutyl 2-mercaptosuccinate): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Butanedioic acid, 2,2,2-[(butylstannylidyne)tris(thio)]tris-, hexabutyl ester: Another similar compound with variations in its ester groups, affecting its reactivity and applications.
The uniqueness of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65291-39-6 |
|---|---|
Molekularformel |
C40H72O12S3Sn |
Molekulargewicht |
959.9 g/mol |
IUPAC-Name |
dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate |
InChI |
InChI=1S/3C12H22O4S.C4H9.Sn/c3*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;1-3-4-2;/h3*10,17H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
VVDYYHAMBNQVRC-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(SC(CC(=O)OCCCC)C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


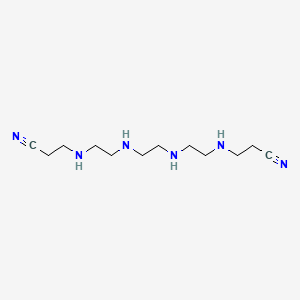
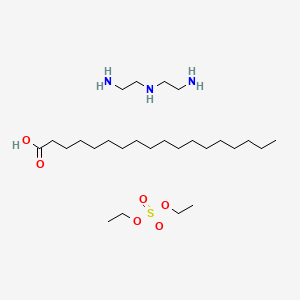


![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
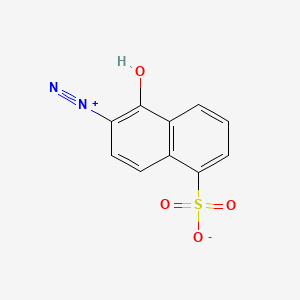
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)



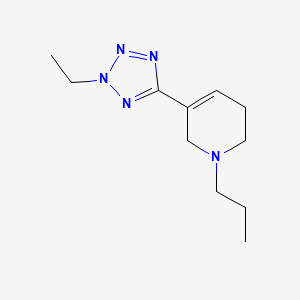
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
